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Get Quote

Executive Summary

2C-iP (2,5-Dimethoxy-4-isopropylphenethylamine) is a substituted phenethylamine and a

structural analog of the potent psychedelic 2C-P. While its n-propyl homolog (2C-P) is well-
characterized, the isopropyl variant (2C-iP) presents unique steric properties at the 4-position
of the phenyl ring.[1] This guide outlines the molecular geometry of 2C-iP HCI, establishes a
high-confidence pharmacophore model based on 5-HT2A receptor topology, and provides a
validated in silico workflow for docking and binding affinity prediction.

Chemical Identity and Molecular Architecture
Nomenclature and Identification

» IUPAC Name: 2-(4-isopropyl-2,5-dimethoxyphenyl)ethan-1-amine hydrochloride
¢ Common Name: 2C-iP HCI[2][3]
e CAS Number: 1498978-47-4 (HCI salt)[2][3]

« SMILES (Freebase):COC1=C(CCN)C=C(OC)C(C(C)C)=C1[3]
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e Molecular Formula: C13H2:NO:2 - HCI

e Molecular Weight: 259.77 g/mol (Salt), 223.31 g/mol (Freebase)

Structural Geometry and Conformational Analysis

The biological activity of 2C-iP is governed by the spatial arrangement of its substituents.
Unlike the flexible n-propyl chain of 2C-P, the isopropyl group of 2C-iP introduces steric bulk
and reduced rotational freedom at the 4-position.

Key Structural Features:

» Phenethylamine Core: Arigid phenyl ring separated from a basic nitrogen by a flexible ethyl
chain.

o 2,5-Dimethoxy Pattern: Critical for 5-HT2A affinity. The oxygen atoms act as hydrogen bond
acceptors.

o 4-Isopropyl Substituent: A hydrophobic moiety. The branched nature creates a wider steric
profile compared to linear alkyl chains, potentially affecting the depth of penetration into the
receptor's hydrophobic cleft.

Table 1: Physicochemical Profile (Predicted)
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Property Value (Predicted) Significance

Lipophilicity sufficient for BBB
LogP (Freebase) ~2.8-3.1 )

penetration.

Predominantly protonated
pKa (Amine) ~9.6 (cationic) at physiological pH

(7.4).

Polar surface area dominated
TPSA ~35 A2 by methoxy oxygens and

amine.

Ethyl chain and methoxy
Rotatable Bonds 5 groups allow conformational

adaptation.

Pharmacophore Modeling Strategy

To model the interaction of 2C-iP with the 5-HT2A receptor, we define a pharmacophore based
on the "Canonical Hallucinogen Binding Mode" derived from cryo-EM structures of 5-HT2A
complexed with 25-CN-NBOH (PDB: 6WGT) and LSD (PDB: 6WGT).

The 4-Point Pharmacophore

The active conformation of 2C-iP must satisfy four spatial constraints within the orthosteric

binding pocket:

» Positive lonizable Center (PIl): The protonated amine nitrogen.
o Interaction: Salt bridge with Asp155 (3.32).

e Aromatic Ring (AR): The phenyl core.

o Interaction: T-shaped

stacking with Phe340 (6.52).
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e Hydrogen Bond Acceptors (HBA): The 2- and 5-methoxy oxygens.

o Interaction: The 5-methoxy oxygen likely forms a hydrogen bond with Ser159 (3.36) or
Thrl55.

e Hydrophobic Feature (HYD): The 4-isopropyl group.

o Interaction: Occupies a hydrophobic pocket formed by Val156, Leu229, and Phe243.

Visualization of Signaling Pathway

The following diagram illustrates the theoretical signaling cascade initiated by 2C-iP binding to
5-HT2A, leading to the recruitment of Gg/11 and

-arrestin.
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Caption: Putative signal transduction pathway for 2C-iP at the 5-HT2A receptor, highlighting the
bifurcation between G-protein and Beta-arrestin signaling.

Computational Protocols: In Silico Characterization

This section details the step-by-step workflow for modeling 2C-iP. These protocols are "self-
validating” by including reference standards (e.g., 2C-B or LSD) to benchmark results.

Protocol A: Ligand Preparation and Optimization

Objective: Generate the bioactive conformation of 2C-iP.

e Structure Generation: Build the 2D structure of 2C-iP.
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e Protonation State: Set pH to 7.4. Ensure the primary amine is protonated (

).

« Conformer Generation: Use a systematic search (e.g., RMSD limit 0.5 A) to explore the
flexibility of the ethylamine chain and methoxy rotations.

o Geometry Optimization: Perform DFT (Density Functional Theory) optimization using
B3LYP/6-31G* basis set to minimize internal energy.

o Validation Check: The methoxy groups should be nearly coplanar with the phenyl ring
(dihedral angle ~0° or 180°) to maximize resonance, mimicking the crystal behavior of
related 2C-x salts.

Protocol B: Molecular Docking Workflow

Objective: Predict the binding pose and affinity (

) of 2C-iP at 5-HT2A.

» Receptor Preparation:
o Download PDB ID 6WGT (Active state 5-HT2A).
o Remove the endogenous ligand (25-CN-NBOH) and non-essential water molecules.
o Add hydrogens and optimize H-bond networks (e.g., using PROPKA).
o Grid Generation:
o Define the grid box centered on Asp155 and Phe340.
o Dimensions:
A (sufficient to cover the orthosteric pocket and the extended loop 2 region).
e Docking Execution (e.g., AutoDock Vina / Glide):

o Dock 2C-iP (flexible) into the rigid receptor.
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o Constraint (Optional): Apply a positional constraint on the protonated nitrogen to ensure
the salt bridge with Asp155 is formed.

e Scoring & Analysis:
o Rank poses by binding energy (

)

o Validation Check: Compare the docked pose of 2C-iP with the crystal pose of 25-CN-
NBOH. The aromatic rings should overlap.

Protocol C: Pharmacophore Validation Diagram

The following Graphviz diagram visualizes the logic flow for the computational validation of the
2C-iP pharmacophore.
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Caption: Logic flow for the in silico docking and validation of the 2C-iP pharmacophore model.

Discussion: Structure-Activity Relationship (SAR)
The Isopropyl Effect

The transition from 2C-P (propyl) to 2C-iP (isopropyl) represents a change from a linear to a
branched hydrophobic substituent.

o Steric Bulk: The isopropyl group is wider near the attachment point. This may cause steric
clashes if the hydrophobic cleft (residues Val156, Phe339) is narrow in the specific receptor
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conformation.

o Potency Implications: In the 2C series, potency often correlates with the lipophilicity and
optimal volume of the 4-substituent. While 2C-P is highly potent, the branching of 2C-iP
might slightly reduce potency due to steric hindrance, or conversely, increase specificity if the
pocket accommodates the width.

» Binding Affinity: Based on homologous series (Rickli et al., 2015), 2C-iP is expected to have
a

at 5-HT2A in the low nanomolar range (10—-100 nM), acting as a partial agonist.

Comparative Pharmacophore

Compared to Mescaline (3,4,5-trimethoxy), 2C-iP lacks the 3-methoxy group but gains the 4-
isopropyl. This shift moves the hydrophobic bulk to the para position, which is the primary
driver for high affinity in the 2C family (the "4-position rule").
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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